6-Methoxy-4-(naphthalen-1-YL)-8-nitro-3H,3AH,4H,5H,9BH-cyclopenta[C]quinoline
Description
6-Methoxy-4-(naphthalen-1-YL)-8-nitro-3H,3AH,4H,5H,9BH-cyclopenta[C]quinoline is a complex organic compound belonging to the quinoline family. . This compound, with its unique structural features, holds promise for various scientific and industrial applications.
Properties
IUPAC Name |
6-methoxy-4-naphthalen-1-yl-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O3/c1-28-21-13-15(25(26)27)12-20-17-9-5-11-19(17)22(24-23(20)21)18-10-4-7-14-6-2-3-8-16(14)18/h2-10,12-13,17,19,22,24H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBHJZSNFOSACII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1NC(C3C2C=CC3)C4=CC=CC5=CC=CC=C54)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-4-(naphthalen-1-YL)-8-nitro-3H,3AH,4H,5H,9BH-cyclopenta[C]quinoline typically involves multi-step reactions starting from readily available precursors. One common approach involves the cyclization of appropriate naphthalene and quinoline derivatives under specific conditions. For instance, the reaction of bis(3-bromo-4-methoxyphenyl)methanone with [4-(naphthalen-1-yl)phenyl]boronic acid in the presence of a palladium catalyst and sodium carbonate in a toluene-water mixture at elevated temperatures can yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-4-(naphthalen-1-YL)-8-nitro-3H,3AH,4H,5H,9BH-cyclopenta[C]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to convert nitro groups to amino groups, altering the compound’s properties.
Substitution: Electrophilic and nucleophilic substitution reactions can be performed to introduce different substituents on the quinoline or naphthalene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amino derivatives.
Scientific Research Applications
6-Methoxy-4-(naphthalen-1-YL)-8-nitro-3H,3AH,4H,5H,9BH-cyclopenta[C]quinoline has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-Methoxy-4-(naphthalen-1-YL)-8-nitro-3H,3AH,4H,5H,9BH-cyclopenta[C]quinoline involves its interaction with specific molecular targets and pathways. For instance, quinoline derivatives are known to inhibit enzymes such as DNA gyrase and topoisomerase, which are essential for bacterial DNA replication . This inhibition disrupts the bacterial cell cycle, leading to cell death. Additionally, the compound’s nitro group can undergo reduction to form reactive intermediates that further contribute to its biological activity.
Comparison with Similar Compounds
Similar Compounds
6-Methoxyquinoline: A simpler analog with similar structural features but lacking the naphthalene and nitro groups.
Naphthalene derivatives: Compounds such as 6-methoxy-2-(naphthalen-1-yl)chroman-4-one, which share the naphthalene moiety but differ in other structural aspects.
Uniqueness
6-Methoxy-4-(naphthalen-1-YL)-8-nitro-3H,3AH,4H,5H,9BH-cyclopenta[C]quinoline is unique due to its combination of a quinoline core with naphthalene and nitro substituents. This structural complexity imparts distinct chemical and biological properties, making it a valuable compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
